Calcium tartrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

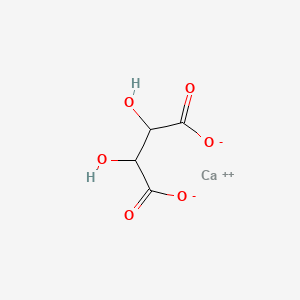

Calcium tartrate, specifically calcium L-tartrate, is a calcium salt of L-tartaric acid. It is commonly found as a byproduct in the wine industry, formed from the dregs of wine fermentation. This compound is known for its low solubility in water, which decreases further at lower temperatures, leading to the formation of crystalline clusters. It is used as a food preservative and acidity regulator, identified by the E number E354 .

準備方法

Calcium tartrate can be synthesized through several methods:

化学反応の分析

Complex Formation

Calcium tartrate can form complexes in various pH environments. Research indicates that in hyperalkaline conditions (pH > 13), the solubility of this compound increases significantly due to complexation with hydroxide ions. The following reactions describe the formation of soluble complexes:

-

Formation of Hydroxo-Tartrato Complexes :

Ca2++Tar2−+OH−→CaTarH−1+H2O -

Dissociation of Alcoholic Hydroxyl Groups :

The dissociation constant pK3 for one of the alcoholic hydroxyl groups in tartrate was determined to be approximately 15.4, indicating its stability under alkaline conditions .

Thermal Decomposition

The thermal stability of this compound varies with its purity and presence of dopants. Upon heating, this compound undergoes several decomposition stages:

-

Removal of Crystallization Water :

At temperatures around 60−206∘C, water molecules are expelled.

-

Conversion to Oxalate :

Between 246−322∘C, this compound decomposes to form calcium oxalate:

CaC4H4O6→CaC2O4+CO2+H2O -

Formation of Calcium Carbonate :

The subsequent transformation at higher temperatures leads to the production of calcium carbonate and other byproducts .

Kinetic Analysis

The thermal decomposition kinetics of this compound have been analyzed using the Coats-Redfern method, revealing activation energies for different stages ranging from approximately 91.63 kJ/mol to 385.41 kJ/mol, indicating varying stability across different temperature ranges .

科学的研究の応用

Scientific Research Applications

- Crystal Growth Studies Calcium tartrate crystals can be grown using the silica gel method, which involves diffusing calcium chloride solution into a gel charged with tartaric acid . These crystals are characterized using techniques like X-ray diffraction (XRD), thermogravimetric analysis (TGA), and differential thermal analysis (DTA) .

- Optoelectronics this compound crystals are investigated as potential materials for optoelectronics applications, including optical computing, data storage, communication, and electro-optic shutters .

Medical Applications and Case Studies

- Kidney Stone Analysis this compound tetrahydrate has been identified as a component of kidney stones in rare cases . A case study reported a 34-year-old male with no prior history of kidney stones who was found to have a kidney stone composed of this compound tetrahydrate . The patient consumed large amounts of a dietary supplement containing tartrate, suggesting a potential link between tartrate intake and the formation of these stones .

- Urolithiasis Research Research indicates an association between urolithiasis (the formation of urinary stones) and renal failure in rats fed diets containing DL-choline bitartrate . this compound tetrahydrate was identified as the primary component of the stones formed in these animals .

Wine Industry Applications

- Preventing this compound Precipitation this compound precipitation poses a significant challenge for winemakers . Unlike potassium bitartrate, this compound precipitation is not effectively prevented by cooling the wine to low temperatures .

- Crystal Stability in Wines Tartaric acid can influence the formation of this compound crystals in wine . Adding tartaric acid to must can lead to the formation of large this compound crystals, while higher concentrations may have a stabilizing effect .

- Comprehensive Mathematical Framework Developing a comprehensive mathematical framework can predict this compound precipitation under a wide range of conditions .

- Calcium Instability Calcium-induced instabilities, commonly manifesting as crystalline calcium L-tartrate, are a major concern in bottled wines .

Impact of Calcium Intake on Nephrolithiasis

- Dietary and Supplemental Calcium Increased dietary calcium intake is associated with a reduced likelihood of nephrolithiasis . Women with a history of nephrolithiasis were less likely to supplement calcium .

- Calcium Absorption Higher intestinal fractional calcium absorption is associated with a greater risk of historical nephrolithiasis . Dietary and supplemental calcium can decrease fractional calcium absorption, potentially protecting against nephrolithiasis .

Data Tables

Table 1: Thermal Decomposition of this compound Crystals

| Decomposition Step | Temperature Range (°C) | Observed Weight Loss (%) | Calculated Weight Loss (%) |

|---|---|---|---|

| I | 45 - 160 | 3.432 | 3.427 |

| II | 180 - 330 | 29.56 | 29.49 |

| III | 375 - 390 | 14.97 | 14.99 |

| IV | 400 - 830 | 0.1534 | 0.1545 |

Table 2: DTA Data of this compound Crystal

| Peak | Temperature (°C) |

|---|---|

| Endo1 | 77.17 |

| Endo 2 | 432.49 |

作用機序

The mechanism of action of calcium tartrate involves its interaction with calcium ions and tartaric acid. In biological systems, it can influence cellular processes by modulating calcium ion concentrations. The compound’s low solubility leads to the formation of crystalline deposits, which can affect the stability and properties of solutions and mixtures .

類似化合物との比較

Calcium tartrate can be compared with other tartrate compounds such as potassium bitartrate and sodium tartrate:

生物活性

Calcium tartrate, particularly in its tetrahydrate form, has garnered interest due to its biological activities and implications in various health conditions. This article provides a comprehensive overview of the biological activity of this compound, including its metabolism, clinical implications, and case studies.

This compound is a calcium salt of tartaric acid, existing primarily as this compound tetrahydrate (CaC4H6O6·4H2O). Its crystalline structure is significant for its biological interactions and applications.

Metabolism and Absorption

Research indicates that the metabolism of this compound varies significantly among species. In humans, only about 12% of orally administered tartrate is excreted in urine, suggesting limited systemic availability following oral intake. Conversely, intravenous administration results in approximately 66% recovery in urine, indicating a higher absorption rate through this route .

- Species-Specific Absorption : Studies show that rats exhibit greater absorption rates compared to humans, with renal excretion rates reaching up to 60% within 12 hours post-administration .

Urolithiasis (Kidney Stones)

This compound tetrahydrate has been identified as a component of urinary stones in both animal models and human cases. A notable case involved a 34-year-old male who developed kidney stones primarily composed of this compound after consuming high doses of dietary supplements containing tartrate . This case underscores the potential for dietary factors to influence stone formation.

- Case Study Summary :

Toxicology and Safety

Toxicological assessments have indicated that high doses of monosodium tartrate can lead to adverse effects such as obstructive nephropathy in animal studies. The no observed adverse effect level (NOAEL) for monosodium l(+)-tartrate was established at 3,100 mg/kg body weight per day .

Crystallization and Structural Studies

Recent studies have focused on the crystallization properties of this compound. Using methods such as the silica gel technique, researchers have successfully grown single crystals of this compound tetrahydrate. These studies aim to understand the physical properties and improve crystallization techniques, which could have implications for both pharmaceutical and food industries .

Table: Summary of this compound Studies

特性

CAS番号 |

3164-34-9 |

|---|---|

分子式 |

C4H4CaO6 |

分子量 |

188.15 g/mol |

IUPAC名 |

calcium;2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6.Ca/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 |

InChIキー |

GUPPESBEIQALOS-UHFFFAOYSA-L |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2] |

異性体SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Ca+2] |

正規SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2] |

Key on ui other cas no. |

110720-66-6 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。